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Compound of Interest |

Compound Name: 857678-38-7
CAS No.: 857678-38-7
Cat. No.: B612678
. J

Core Directive & Introduction

This guide serves as a definitive technical manual for the application of Onalespib (AT13387) in
basic research settings. Unlike first-generation ansamycin derivatives (e.g., 17-AAG), AT13387
is a synthetic, second-generation, small-molecule HSP90 inhibitor characterized by high affinity

(

nM), extended tumor retention, and a distinct lack of hepatotoxicity.

Mechanism of Action

AT13387 binds competitively to the N-terminal ATP-binding pocket of Heat Shock Protein 90
(HSP90).[1][2] This inhibition prevents the chaperone from stabilizing "client” proteins—often
oncogenic drivers—leading to their ubiquitination and subsequent proteasomal degradation.[2]

[3]

Physicochemical Profile[2][3][4][5][6][7][8]

e Chemical Name: (2,4-dihydroxy-5-isopropylphenyl)-(5-((4-methylpiperazin-1-
yl)methyl)isoindolin-2-yl)methanone[4]

e Molecular Weight: 409.52 g/mol
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e Solubility: Soluble in DMSO (up to 50 mM). Critical Note: Highly sensitive to moisture. Use
fresh, anhydrous DMSO for stock preparation to prevent precipitation.

 Stability: Store solid at -20°C. DMSO stocks should be aliquoted and stored at -80°C; avoid

repeated freeze-thaw cycles.

Mechanistic Signaling & Visualization

To effectively utilize AT13387, researchers must understand the downstream signaling
consequences. The inhibition of HSP90 destabilizes multiple oncogenic pathways
simultaneously.[2]

Diagram 1: Mechanism of Action & Client Protein
Degradation

This diagram illustrates the flow from AT13387 binding to the collapse of survival signaling.
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Caption: Mechanistic cascade of AT13387-induced HSP90 inhibition leading to client protein
degradation and phenotypic outcomes.[2]
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In Vitro Experimental Protocols
Reagent Preparation & Handling

Trustworthiness Check: Inconsistent data often stems from compound degradation.
e Stock Solution: Dissolve AT13387 in anhydrous DMSO to 10 mM. Vortex for 1 minute.
e Storage: Aliguot into single-use volumes (e.g., 20 pL) and store at -80°C.

o Working Solution: Dilute in culture media immediately before use. Do not store diluted drug.

Client Protein Degradation Assay (Western Blot)

This protocol validates target engagement. The "Long Duration of Action" is a hallmark of
AT13387 and must be captured experimentally.

Protocol:

Seeding: Seed cancer cells (e.g., NCI-H1975 or A375) at

cells/well in 6-well plates. Allow 24h attachment.

o Treatment: Treat with AT13387 at 100 nM (approx. 5x IC50) to ensure complete chaperone
blockade.

o Time Course: Harvest lysates at 6h, 24h, 48h.

o Washout Variant: For duration studies, treat for 6h, wash 3x with PBS, add drug-free
media, and harvest at 24h, 48h, and 72h post-washout.

e Lysis: Use RIPA buffer + Protease/Phosphatase inhibitors.
e Targets to Probe:
o Primary Clients: EGFR (or mutant EGFR), HER2, c-Met, BRAF.

o Downstream Effectors: p-AKT (Ser473), p-ERK1/2, p-S6.
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o Biomarker of Inhibition:HSP70 (Induction of HSP70 is the canonical surrogate marker for
HSP9O0 inhibition).[5]

Cell Viability & IC50 Determination

Expertise Note: AT13387 is cytostatic at lower doses and cytotoxic at higher doses/longer
exposures.

o Assay: Alamar Blue or CellTiter-Glo.
e Duration: 72 hours (Standard).
e Dose Range: 9-point dilution series (e.g., 1000 nM down to 0.1 nM).

Table 1: Reference IC50 Values for Validation

Cell Line Tissue Origin Driver Mutation Reported IC50 (nM)
A375 Melanoma BRAF V600E 18

NCI-H1975 NSCLC EGFR T790M 22-27

MV4-11 Leukemia FLT3-ITD 12

SKBr3 Breast HER2 Amp 55

| MES-SA | Uterine | - | ~53 |

In Vivo Research Applications

AT13387 exhibits a unique pharmacokinetic (PK) profile: rapid plasma clearance but prolonged
tumor retention. This allows for intermittent dosing schedules that minimize systemic toxicity
(e.g., retinal toxicity observed with other HSP9O0 inhibitors).

Xenograft Dosing Protocols

Self-Validating System: Monitor body weight. >20% weight loss indicates toxicity requiring dose
reduction.
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» Vehicle: 15% Captisol or 10% DMSO/5% Tween-80/85% Saline (verify solubility).
» Route: Intraperitoneal (IP) or Intravenous (IV).
o Standard Regimen:

o Dose: 60 — 80 mg/kg.

o Schedule: Once weekly (QW) OR Twice weekly on consecutive days (QDx2/week, e.g.,
Mon/Tue).

o Note: The QDx2 schedule often yields superior tumor regression compared to spread-out
dosing (e.g., Mon/Thu) due to sustained client depletion.

Pharmacodynamic (PD) Biomarker Analysis

To confirm mechanism in vivo, harvest tumors 24—72 hours post-last dose.
e |[HC/Western: Stain for HSP70 (upregulation) and p-EGFR/p-AKT (downregulation).

» Rationale: Tumor retention of AT13387 allows suppression of signaling to persist up to 72h
post-dose.[3]

Diagram 2: In Vivo Pharmacodynamic Timeline

Visualizing the temporal disconnect between plasma half-life and tumor effect.
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Caption: PK/PD dissociation of AT13387, enabling intermittent dosing schedules.

Advanced Applications: Combination Strategies
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Basic research has shifted toward using AT13387 to overcome resistance to kinase inhibitors
or as a radiosensitizer.

Radiosensitization

AT13387 depletes proteins essential for DNA Double-Strand Break (DSB) repair, specifically
ATM and DNA-PKcs.

o Protocol: Treat cells with low-dose AT13387 (e.g., 5-10 nM) 24h prior to irradiation (2-6 Gy).
e Readout: Clonogenic survival assay or

-H2AX foci formation (marker of persistent DNA damage).

Overcoming TKI Resistance

HSP90 serves as a "buffer” for mutated kinases.
e EGFR T790M: AT13387 degrades resistant EGFR mutants in NSCLC.
e ALK Translocations: Synergistic with Crizotinib in ALK+ models.

o Workflow: Combine AT13387 (sub-1C50) with the specific TKI. Look for synergistic shifts in
IC50 (Combination Index < 1.0).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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